molecular formula C8H15NO3 B3115344 2-amino-2-(4-hydroxycyclohexyl)acetic Acid CAS No. 209460-85-5

2-amino-2-(4-hydroxycyclohexyl)acetic Acid

Cat. No.: B3115344
CAS No.: 209460-85-5
M. Wt: 173.21 g/mol
InChI Key: IMYYCZADDHYKLF-UHFFFAOYSA-N
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Description

2-Amino-2-(4-hydroxycyclohexyl)acetic acid is an organic compound with the molecular formula C8H15NO3 It is characterized by the presence of an amino group, a hydroxy group, and a cyclohexyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-2-(4-hydroxycyclohexyl)acetic acid typically involves the following steps:

    Starting Material: The synthesis begins with cyclohexanone, which undergoes a series of reactions to introduce the hydroxy and amino groups.

    Hydroxylation: Cyclohexanone is hydroxylated to form 4-hydroxycyclohexanone.

    Amination: The hydroxylated product is then subjected to amination to introduce the amino group, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(4-hydroxycyclohexyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The amino group can participate in substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

2-Amino-2-(4-hydroxycyclohexyl)acetic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of 2-amino-2-(4-hydroxycyclohexyl)acetic acid involves its interaction with specific molecular targets. The amino and hydroxy groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological pathways and result in various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2-(4-hydroxyphenyl)acetic acid: Similar structure but with a phenyl ring instead of a cyclohexyl ring.

    2-Amino-2-(4-hydroxybutyl)acetic acid: Similar structure but with a butyl group instead of a cyclohexyl ring.

Uniqueness

2-Amino-2-(4-hydroxycyclohexyl)acetic acid is unique due to the presence of the cyclohexyl ring, which imparts specific steric and electronic properties. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.

Properties

IUPAC Name

2-amino-2-(4-hydroxycyclohexyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3/c9-7(8(11)12)5-1-3-6(10)4-2-5/h5-7,10H,1-4,9H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMYYCZADDHYKLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C(C(=O)O)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101347826
Record name Amino(4-hydroxycyclohexyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101347826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101252-25-9
Record name Amino(4-hydroxycyclohexyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101347826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Bicyclic diamines of general formula (32), wherein P2 is a nitrogen protecting group, can be prepared as described in (Org. Mass Spectrum. (1984) 19(9), 459-460). Amino(4-hydroxyphenyl)acetic acid, purchased commercially, can be treated with Raney nickel and heat to provide amino(4-hydroxycyclohexyl)acetic acid. Amino(4-hydroxycyclohexyl)acetic acid can be treated with benzoyl chloride and then oxidized with Jones' reagent to provide (benzoylamino)(4-oxocyclohexyl)acetic acid. (Benzoylamino)(4-oxocyclohexyl)acetic acid can be subjected to a Beckmann rearrangement using hydroxyl amine and a sulfonyl chloride such as phenyl sulfonyl chloride to provide (benzoylamino)(7-oxo-4-azepanyl)acetic acid. (Benzoylamino)(7-oxo-4-azepanyl)acetic acid can be treated with concentrated HCl and heat to provide 2-amino-3-(2-aminoethyl)hexanedioic acid. 2-Amino-3-(2-aminoethyl)hexanedioic acid can be distilled at 180-200° C./0.1 torr to provide octahydro[1,7]naphthyridine-2,8-dione. Octahydro[1,7]naphthyridine-2,8-dione can be treated with lithium aluminum hydride and monoprotected with a nitrogen protecting reagent such as acetyl chloride/acetic anhydride, di-tert-butyl dicarbonate, benzyloxycarbonyl chloride, or benzyl bromide to provide bicyclic diamines of general formula (32).
[Compound]
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( 32 )
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-amino-2-(4-hydroxycyclohexyl)acetic Acid
Reactant of Route 2
2-amino-2-(4-hydroxycyclohexyl)acetic Acid
Reactant of Route 3
2-amino-2-(4-hydroxycyclohexyl)acetic Acid
Reactant of Route 4
2-amino-2-(4-hydroxycyclohexyl)acetic Acid
Reactant of Route 5
2-amino-2-(4-hydroxycyclohexyl)acetic Acid
Reactant of Route 6
2-amino-2-(4-hydroxycyclohexyl)acetic Acid

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